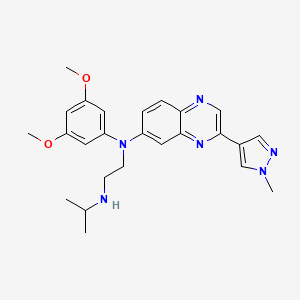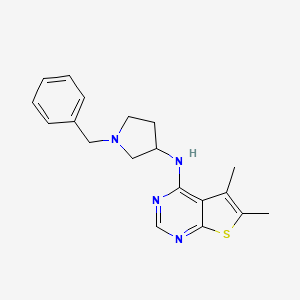
Fasnall
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fasnall is a thiophenopyrimidine and a selective fatty acid synthase (FASN) inhibitor . It has shown potent anti-tumor activity . FASN is an enzyme that catalyzes the final synthetic step in the fatty acid synthesis pathway . Many tumors are dependent on de novo fatty acid synthesis to maintain cell growth .
Synthesis Analysis
Fasnall selectively targets FASN through its co-factor binding sites . It was identified from a small-molecule library comprising compounds with structural similarity to any purine or known purine analog scaffold .Molecular Structure Analysis
The molecular formula of Fasnall is C19H22N4S . Its molecular weight is 338.47 . Fasnall is a racemate comprising equimolar amounts of ®- and (S)-Fasnall .Chemical Reactions Analysis
Fasnall has been found to induce profound changes in cellular lipid profiles, sharply increasing ceramides, diacylglycerols, and unsaturated fatty acids as well as increasing exogenous palmitate uptake . This is deviated more into neutral lipid formation rather than phospholipids .Physical And Chemical Properties Analysis
Fasnall has a molecular weight of 338.47 g/mol . Its molecular formula is C19H22N4S . The CAS number of Fasnall is 929978-58-5 .Wissenschaftliche Forschungsanwendungen
Metabolic Signature Establishment
Fasnall has been used to establish a metabolic signature of FASN (fatty acid synthase) inhibition . This is done using a panel of pharmacological inhibitors, including Fasnall. The metabolic signature of FASN inhibition includes the accumulation of malonate, succinate, malonyl coenzyme A, succinyl coenzyme A, and other metabolic perturbations .
Mimicking FASN Inhibition
Interestingly, Fasnall has been found to mimic FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites . This unique property could make Fasnall a useful tool in studying the effects of FASN inhibition.
Preclinical Cancer Models
Fasnall, along with other FASN inhibitors, has shown promise in preclinical cancer models . Although none have been approved for the treatment of cancers yet, these findings suggest potential future applications of Fasnall in oncology .
Inhibition of Non-Small Cell Lung Cancer and Melanoma Xenografts
Fasnall has been reported to show strong antitumor effects in both non-small cell lung cancer (NSCLC) and melanoma mouse xenografts . This suggests that Fasnall could have potential therapeutic applications in the treatment of these specific types of cancer.
Wirkmechanismus
Target of Action
Fasnall primarily targets the enzyme Fatty Acid Synthase (FASN) . FASN is a key enzyme in the fatty acid biosynthesis pathway, which is crucial for cell growth and survival, especially in proliferating cancer cells . FASN’s upregulation is often correlated with tumor aggressiveness .
Mode of Action
Fasnall selectively inhibits FASN through its co-factor binding sites . It is a thiophenopyrimidine that interacts with FASN, leading to significant changes in cellular lipid profiles . Fasnall also mimics FASN inhibition through NADH accumulation and consequent depletion of the tricarboxylic acid cycle metabolites .
Biochemical Pathways
Fasnall’s inhibition of FASN leads to profound changes in cellular lipid profiles. It sharply increases ceramides, diacylglycerols, and unsaturated fatty acids, and promotes exogenous palmitate uptake . This uptake is deviated more into neutral lipid formation rather than phospholipids . The increase in ceramide levels contributes to some extent in the mediation of apoptosis .
Pharmacokinetics
It is known that fasnall is well-tolerated and shows efficacy against her2+ breast tumors in vivo , suggesting favorable bioavailability.
Result of Action
Fasnall has anti-proliferative activity and induces apoptosis in breast cancer cells . It impairs tumor growth in several oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts . It also promotes fatty acid uptake, ceramide, and diacylglycerol accumulation .
Safety and Hazards
Zukünftige Richtungen
The future direction of Fasnall research could involve further investigation into its anti-tumor capabilities and its potential use in cancer treatment . Additionally, more research is needed to fully understand the consequences and adaptive responses of acute or chronic inhibition of essential enzymes such as FASN .
Eigenschaften
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXRMURGJRAOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

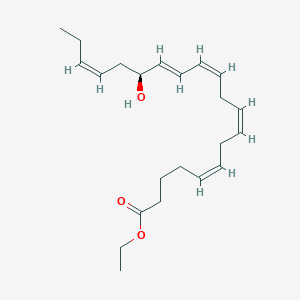

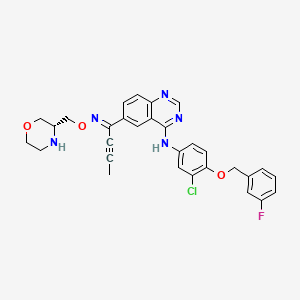
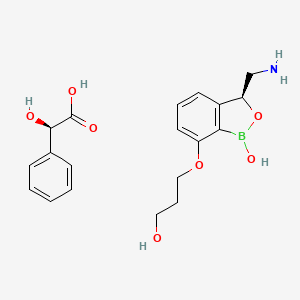

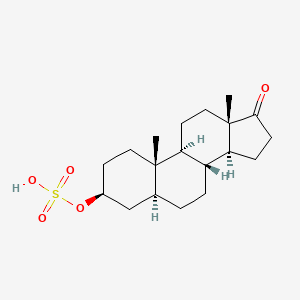

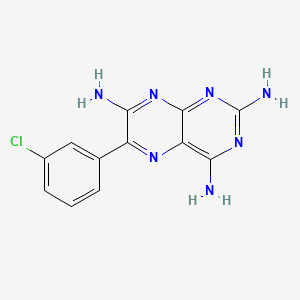
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)
![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)
